molecular formula C15H18F3NO3S B7137169 N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide

N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B7137169
M. Wt: 349.4 g/mol
InChI Key: HJEKMPYFOVDQTB-UHFFFAOYSA-N
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Description

N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide is a complex organic compound characterized by its unique structural features It contains a cyclobutyl group, a methylsulfonyl group, and a trifluoroethyl group attached to a benzamide core

Properties

IUPAC Name

N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3S/c1-10-6-7-11(8-13(10)23(2,21)22)14(20)19(9-15(16,17)18)12-4-3-5-12/h6-8,12H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEKMPYFOVDQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC(F)(F)F)C2CCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the benzamide core, followed by the introduction of the cyclobutyl, methylsulfonyl, and trifluoroethyl groups through a series of substitution and coupling reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzamide core can produce amines.

Scientific Research Applications

N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclobutyl and methylsulfonyl groups can modulate its overall chemical stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide: shares similarities with other benzamide derivatives, such as this compound analogs that have different substituents on the benzamide core.

    Unique Features: The presence of the trifluoroethyl group distinguishes it from other benzamide derivatives, providing unique chemical and biological properties.

Highlighting Uniqueness

The trifluoroethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications where these properties are desirable.

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